(R)-Enflurane is synthesized from various precursors in the laboratory and industrial settings. It belongs to the class of halogenated hydrocarbons and is categorized as a volatile anesthetic. Its classification stems from its chemical structure, which includes multiple fluorine atoms that enhance its anesthetic potency and stability.
The synthesis of (R)-enflurane can be achieved through several methods, with free radical reactions being the most common. One notable method involves the reaction of 1,1,2-trifluoroethanol with thionyl chloride followed by treatment with difluoromethyl ether. This process typically requires controlled conditions to ensure the desired stereochemistry is achieved.
(R)-Enflurane has a complex molecular structure characterized by:
The three-dimensional structure can be represented using molecular modeling software to visualize its conformation in biological systems.
(R)-Enflurane participates in various chemical reactions typical for halogenated ethers:
The stability of (R)-enflurane under different conditions has been studied extensively, revealing that it remains stable at room temperature but may degrade when exposed to strong acids or bases.
The mechanism through which (R)-enflurane exerts its anesthetic effects involves modulation of neurotransmitter release and receptor activity in the central nervous system. It primarily acts on gamma-aminobutyric acid receptors and N-methyl-D-aspartate receptors.
Studies have shown that (R)-enflurane enhances inhibitory neurotransmission while reducing excitatory neurotransmission, leading to sedation and analgesia during surgical procedures.
(R)-Enflurane is primarily used in clinical settings as an inhalational anesthetic during surgeries. Its applications extend beyond anesthesia; it has been utilized in research settings to study anesthetic mechanisms and effects on various biological systems. Additionally, its stereochemistry has implications for pharmacodynamics and pharmacokinetics, making it a subject of interest in studies focused on chirality in drug action.
The development of enflurane (2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane) emerged from systematic research into fluorinated ethers conducted by Ross Terrell and colleagues at Ohio Medical Products in the 1960s. This work represented a strategic effort to overcome the limitations of earlier anesthetics like chloroform (hepatotoxicity) and diethyl ether (flammability). Terrell's team synthesized and screened 36 halogenated methyl ethyl ethers, with 13 demonstrating promising anesthetic properties in animal models. Enflurane (designated Compound 347 during development) was synthesized through a two-step process beginning with methoxy-1,1,2-trifluoro-2-chloroethane (Compound 22). Initial chlorination introduced a second chlorine atom, followed by halogen exchange using antimony pentachloride (SbCl₅) as a catalyst in the presence of hydrogen fluoride (HF). This reaction replaced chlorine atoms with fluorine at specific positions, yielding the final asymmetric molecule with the formula C₃H₂ClF₅O and a molecular weight of 184.49 g/mol [3] [6].
Structural optimization focused heavily on fluorine content to enhance stability and reduce flammability. Early fluorinated ethers like methoxyflurane (2,2-dichloro-1,1-difluoro-1-methoxyethane) demonstrated reduced flammability but suffered from high solubility and consequent prolonged emergence from anesthesia, alongside significant metabolic breakdown (up to 50%) releasing nephrotoxic fluoride ions. Enflurane addressed these issues through strategic fluorine substitution: incorporating five fluorine atoms increased stability while the chlorine atom at the α-carbon (adjacent to the ether oxygen) balanced anesthetic potency with controlled metabolism (~2-5%). Critically, this molecular design achieved non-flammability within clinically useful concentration ranges. The structure-activity relationship (SAR) studies revealed that ethers possessing one hydrogen with at least two halogens (other than fluorine) or two or more hydrogens with at least one bromine or chlorine generally exhibited superior anesthetic profiles. Enflurane exemplifies the former category [1] [6] [8].
Table 1: Key Fluorinated Ether Anesthetics Developed Through Structural Optimization [1] [6] [8]
Chemical Name (Code) | Chemical Structure | Boiling Point (°C) | Key Structural Features | Development Era |
---|---|---|---|---|
Methoxyflurane | CH₃OCF₂CHCl₂ | 105 | Dichlorinated ethyl group, methoxy methyl | 1960s |
Enflurane (Compound 347) | CHFClCF₂OCHF₂ | 56.5 | Chlorinated α-carbon, difluoromethoxy group | 1968 |
Isoflurane | CF₂ClOCHClCF₃ | 48.5 | Chlorinated α-carbon, trifluoroethyl group | 1970s |
Sevoflurane | (CF₃)₂CHOCH₂F | 58.6 | Fluoromethyl ether, hexafluoroisopropyl group | 1990 |
Desflurane | CF₃CHFOCHF₂ | 22.8 | Fluorinated ethyl group, difluoromethyl ether | 1991 |
Enflurane's introduction in 1972 occurred within a critical period of pharmacological evolution among halogenated anesthetics. Its properties positioned it as a significant advancement over halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), the dominant agent since the late 1950s, and a structural isomer of the subsequently developed isoflurane.
Table 2: Comparative Pharmacology of Key Halogenated Inhalational Anesthetics [1] [3] [5]
Property | Halothane | Enflurane | Isoflurane |
---|---|---|---|
Chemical Class | Halogenated Alkane | Halogenated Ether | Halogenated Ether |
Molecular Weight (g/mol) | 197.4 | 184.5 | 184.5 |
Boiling Point (°C) | 50.2 | 56.5 | 48.5 |
Blood:Gas Partition Coefficient | 2.4 | 1.9 | 1.4 |
MAC (vol % in O₂) | 0.75 | 1.68 | 1.15 |
Metabolism (%) | ~20% | ~2-5% | <0.2% |
Primary Metabolic Pathway | CYP2E1 Oxidation (C-H bond) | CYP2E1 Oxidation (O-CHF₂) | CYP2E1 Oxidation (O-CHF₂) |
Key Reactive Metabolite | Trifluoroacetyl Chloride (CF₃COCl) | Difluoromethoxy-difluoroacetic acid, TFA (minor) | Trifluoroacetic Acid (TFA, trace) |
TFA-Protein Adduct Formation | High | Low-Moderate | Negligible |
Reported Immune Hepatitis | Yes (1:35,000) | Rare (1:800,000+) | Extremely Rare |
Chirality | No | Yes (α-carbon, Racemate) | Yes (α-carbon, Racemate, racemizes) |
Structural and Metabolic Comparison: The crucial pharmacological evolution from halothane to enflurane to isoflurane centered on optimizing metabolic stability to minimize bioactivation and toxicity. Halothane's structure, featuring a hydrogen-bearing carbon susceptible to oxidation (CHBrCl-CF₃), facilitated significant TFA-adduct formation. Enflurane moved the vulnerable hydrogen to the ether methyl group (-OCHF₂ → oxidized to -OCF₂H/acid), reducing overall metabolism and TFA-adduct formation compared to halothane, but the α-carbon chlorine (CHFCl-) remained a potential, albeit minor, liability. Isoflurane's structure shielded the vulnerable α-carbon within a -CHCl- group flanked by two trifluoromethyl groups (-CF₃), rendering it almost inert metabolically. This progressive structural optimization significantly improved the safety profile regarding organ toxicity, particularly immune-mediated hepatitis [1] [3] [5]. Chirality: Neither enflurane nor isoflurane underwent significant clinical development or evaluation as single enantiomers. While their chirality was recognized, the rapid racemization of isoflurane and the lack of clear enantioselective effects identified for enflurane in early studies meant the racemate remained the clinical standard until these agents were largely superseded by sevoflurane and desflurane [8].
Figure: Comparative Metabolic Pathways of Halothane, Enflurane, and Isoflurane via CYP2E1 [1] [3] [5]
Halothane (CF₃CHBrCl)│└─→[CYP2E1 Oxidation] → CF₃COCl (Trifluoroacetyl Chloride) → Binds Liver Proteins → TFA-Adducts → Immune Response → HepatitisEnflurane (CHFClCF₂OCHF₂)│└─→[CYP2E1 Oxidation] → CHFClCF₂OCF₂H → Hydrolysis → CHFClCF₂OH + F⁻ → Unstable│└─→ Further Oxidation → HOOC-CF₂-O-CHF₂ (Difluoromethoxy-difluoroacetic acid)└─→ Minor Pathway → TFA (Trifluoroacetic Acid, minor TFA-Adducts possible)Isoflurane (CF₃CHClOCHF₂)│└─→[CYP2E1 Oxidation] → CF₃CHClOCF₂H → Hydrolysis → CF₃CHClOH + F⁻ → Unstable → Defluorination└─→ Minor Pathway → TFA (Trifluoroacetic Acid, negligible adducts)
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1